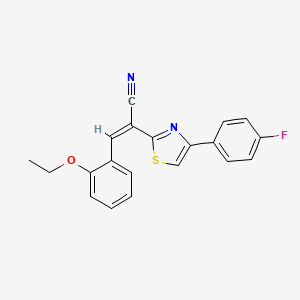
(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is often associated with various pharmacological effects, including anticancer, antimicrobial, and antifungal properties. The structure of the compound includes an acrylonitrile moiety and substituted aromatic groups, contributing to its reactivity and biological efficacy.
- Molecular Formula : C20H15FN2OS
- Molecular Weight : Approximately 365.4 g/mol
- CAS Number : 415687-87-5
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents. The presence of the thiazole moiety enhances its ability to interact with cellular targets involved in apoptotic pathways.
- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties. Compounds containing thiazole derivatives have shown effectiveness against various pathogens, indicating that this compound may also exhibit similar activities .
- Ferroptosis Induction : Recent research highlights the potential of thiazole derivatives to induce ferroptosis, a form of regulated cell death distinct from apoptosis. This mechanism is particularly relevant in cancer therapy, as it targets cancer cells that are resistant to conventional apoptotic signals .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications in its structure can significantly influence its biological activity. Key observations include:
- Thiazole Ring : Essential for cytotoxic activity; variations in substituents on the thiazole ring can enhance or diminish activity against cancer cell lines .
- Aromatic Substituents : The presence of electron-withdrawing groups such as fluorine increases the compound's potency, particularly against cancer cells .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Thiazole + Phenyl | IC50 = 1.61 µg/mL | Moderate |
| Compound B | Thiazole + Fluoro | IC50 = 1.98 µg/mL | High |
| This compound | Thiazole + Ethoxy + Fluoro | Promising (specific IC50 not yet established) | Potentially high |
Case Studies and Research Findings
Several studies have investigated the biological effects of thiazole-containing compounds, including those structurally similar to this compound:
- Antitumor Properties : A study demonstrated that thiazoles could inhibit the growth of various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research indicated that thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Ferroptosis Induction : In vitro studies confirmed that certain thiazole derivatives could selectively induce ferroptosis in cancer cells, highlighting a novel approach for targeting resistant tumors .
特性
IUPAC Name |
(Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-2-24-19-6-4-3-5-15(19)11-16(12-22)20-23-18(13-25-20)14-7-9-17(21)10-8-14/h3-11,13H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAXPYOFNACAMJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














